molecular formula C15H21NO4 B14072474 (S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester

(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester

Cat. No.: B14072474
M. Wt: 279.33 g/mol
InChI Key: VBJCWGGXUCIQEL-GFCCVEGCSA-N
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Description

(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester is a compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester typically involves the protection of the amino group with a Boc group, followed by esterification. One common method involves the reaction of (S)-4-amino-ethyl-benzoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid. This intermediate is then esterified using methanol and a catalyst such as trimethylchlorosilane (TMSCl) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 4-[(2S)-3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(9-16)10-5-7-11(8-6-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m1/s1

InChI Key

VBJCWGGXUCIQEL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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